Sodium5-({[(tert-butoxy)carbonyl](methyl)amino}methyl)-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C10H15N3O4SNa. It is known for its unique structure, which includes a thiadiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a sodium salt. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Formation of the Sodium Salt: The final step involves the formation of the sodium salt by neutralizing the carboxylic acid group with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol is used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative.
Scientific Research Applications
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then interact with various biological molecules. The thiadiazole ring provides stability and reactivity, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate: Similar compounds include other Boc-protected amino acids and thiadiazole derivatives.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Uniqueness
The uniqueness of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate lies in its combination of a thiadiazole ring and a Boc-protected amine group. This structure provides both stability and reactivity, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C10H14N3NaO4S |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
sodium;5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C10H15N3O4S.Na/c1-10(2,3)17-9(16)13(4)5-6-11-12-7(18-6)8(14)15;/h5H2,1-4H3,(H,14,15);/q;+1/p-1 |
InChI Key |
XCOZKPMQHCHDGC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN=C(S1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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